Thermodynamic Properties of Phenylamino-Functionalized Terephthalic Acid: A Methodological and Application-Focused Guide
Thermodynamic Properties of Phenylamino-Functionalized Terephthalic Acid: A Methodological and Application-Focused Guide
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of phenylamino-functionalized terephthalic acid, a molecule of significant interest in advanced materials and pharmaceutical sciences. While specific experimental thermodynamic data for this compound, particularly 2-(phenylamino)terephthalic acid, is not extensively documented in public literature, this guide establishes a robust methodological framework for its characterization. We delve into the causality behind experimental choices for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed, self-validating protocols. The guide synthesizes theoretical principles with practical applications, exploring the compound's potential as a versatile building block in drug delivery systems, such as Metal-Organic Frameworks (MOFs), and high-performance polymers. The narrative is grounded in authoritative references and visual aids to ensure both scientific integrity and clarity for the target audience.
Introduction to Phenylamino-Functionalized Terephthalic Acid
Terephthalic acid is a foundational commodity chemical, primarily serving as a monomer for polyethylene terephthalate (PET)[1][2]. The introduction of functional groups onto the terephthalic acid backbone creates a class of bespoke molecules with tailored properties. The addition of a phenylamino group, creating compounds like 2-(phenylamino)terephthalic acid, introduces new functionalities: a secondary amine and an extended aromatic system. These modifications can significantly alter the molecule's intermolecular interactions, solubility, thermal stability, and coordination chemistry.
The presence of hydrogen-bond donors (-COOH, -NH-) and acceptors (C=O, -NH-) makes this molecule a prime candidate for constructing supramolecular assemblies and coordination polymers, including Metal-Organic Frameworks (MOFs)[3][4]. In the context of drug development, understanding the thermodynamic properties of such molecules is paramount. These properties govern the stability of different physical forms (polymorphs), influence solubility and dissolution rates, and are critical for designing stable drug delivery systems[5].
Molecular Structure:
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Name: 2-(Phenylamino)terephthalic acid (also known as 2-anilinoterephthalic acid)[6]
Synthesis and Structural Verification
The reliable synthesis and purification of the material are prerequisites for accurate thermodynamic analysis. A common route to 2-(phenylamino)terephthalic acid involves the hydrolysis of its corresponding ester precursor.
Experimental Protocol: Synthesis via Ester Hydrolysis[7]
This protocol is based on the hydrolysis of dimethyl 2-(phenylamino)benzene-1,4-dioate.
Materials:
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Dimethyl 2-(phenylamino)benzene-1,4-dioate
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Lithium hydroxide monohydrate (LiOH·H₂O)
-
95% Ethanol (EtOH)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the starting ester, dimethyl 2-(phenylamino)benzene-1,4-dioate, in 95% ethanol.
-
Hydrolysis: Add lithium hydroxide monohydrate to the solution. The stoichiometry should be calculated to ensure a molar excess of LiOH.
-
Reaction: Stir the mixture at room temperature (approx. 20°C) overnight. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting ester.
-
Isolation: Remove any solid precipitate by filtration.
-
Solvent Removal: Evaporate the filtrate to dryness using a rotary evaporator.
-
Redissolution and Precipitation: Dissolve the resulting residue in water. Acidify the aqueous solution by slowly adding 1M HCl until the pH reaches approximately 3-4. The desired product, 2-(phenylamino)terephthalic acid, will precipitate out of the solution.
-
Final Purification: Collect the precipitated solid by filtration. Wash the filter cake with diethyl ether to remove organic impurities and then dry thoroughly to yield the final product. A yield of approximately 99% has been reported for this method[7].
Structural Verification
Post-synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques before proceeding to thermodynamic characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as O-H stretches from the carboxylic acids, N-H stretches from the amine, and C=O stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Framework for Thermodynamic Characterization
The thermodynamic properties of a compound dictate its stability and phase behavior. For pharmaceutical applications, this is critical for controlling crystallinity, preventing degradation, and ensuring consistent bioavailability. The following sections outline the key experimental workflows for determining these properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining thermal stability, decomposition temperatures, and identifying the presence of residual solvents or hydrates.
Causality Behind Experimental Choices:
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Inert Atmosphere (N₂ or Ar): Using an inert gas is crucial to study the intrinsic thermal decomposition of the material without interference from oxidative processes.
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Heating Rate (e.g., 10 °C/min): A controlled, linear heating rate ensures reproducible results. Slower rates can provide better resolution of thermal events, while faster rates can shift decomposition to higher temperatures. A rate of 10-20 °C/min is a standard starting point.
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Sample Mass (5-10 mg): A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
-
Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
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Sample Preparation: Accurately weigh 5-10 mg of the dried 2-(phenylamino)terephthalic acid into a clean TGA pan (typically alumina or platinum).
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Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.
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Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed for the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak), which is determined from the first derivative of the TGA curve (DTG).
Caption: Workflow for Thermogravimetric Analysis (TGA).
While specific data for 2-(phenylamino)terephthalic acid is unavailable, we can predict its behavior relative to the parent compound, terephthalic acid (TPA). TPA is known to sublime before significant decomposition, with mass loss starting around 276-300°C[9][10]. The functionalized analogue may exhibit a different decomposition profile due to the presence of the less stable C-N bond compared to the C-C bonds of the benzene ring.
| Parameter | Terephthalic Acid (TPA) (Literature) | 2-(Phenylamino)terephthalic acid (Anticipated) | Significance |
| T_onset (Decomposition) | ~300-350 °C[9][11] | Potentially lower due to C-N bond | Indicates the initiation of thermal breakdown. |
| Residue at 800 °C | ~0-5% | ~0-5% | Indicates complete decomposition to volatile products. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful technique for identifying thermal transitions such as melting (T_m), crystallization (T_c), and glass transitions (T_g), and for quantifying the enthalpy (ΔH) associated with these events.
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: For samples that may sublime or release volatiles (like carboxylic acids at high temperatures), sealed pans prevent mass loss, which would otherwise interfere with the heat flow measurement and generate artifacts.
-
Heat-Cool-Heat Cycle: This cycle is critical for understanding the thermal history of the material. The first heating scan reveals the properties of the as-synthesized material. The cooling scan provides information on crystallization behavior. The second heating scan reveals the intrinsic properties of the material after its thermal history has been erased, often providing a clearer view of the glass transition and melting point.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 25 °C. Heat the sample to a temperature above its expected melting point (e.g., 350-400 °C) at a rate of 10 °C/min.
-
Cool: Cool the sample back down to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Heat the sample again to the maximum temperature at 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) are identified as peaks. The melting point (T_m) is typically taken as the peak temperature of the endotherm, and the enthalpy of fusion (ΔH_fus) is calculated from the area of the peak.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
The addition of the bulky, polar phenylamino group is expected to disrupt the crystal packing compared to the highly symmetric terephthalic acid. This disruption can lead to a lower melting point and a different enthalpy of fusion.
| Parameter | Terephthalic Acid (TPA) (Literature) | 2-(Phenylamino)terephthalic acid (Anticipated) | Significance |
| Melting Point (T_m) | Sublimes, but DSC endotherm ~370-390 °C[11][12] | Likely lower than TPA | Reflects the energy required to break the crystal lattice. Important for solubility and processing. |
| Enthalpy of Fusion (ΔH_fus) | High (related to high lattice energy) | Potentially lower than TPA | Quantifies the strength of intermolecular forces in the solid state. Affects solubility. |
| Glass Transition (T_g) | Not applicable (crystalline) | May be observable on 2nd heat | Indicates the transition from a rigid to a more mobile amorphous state. Critical for amorphous drug formulations. |
Computational Prediction of Thermodynamic Properties
When experimental data is scarce, computational chemistry provides a powerful tool for estimating thermodynamic properties. The standard Gibbs free energy of formation (ΔG_f°), a key indicator of molecular stability, can be calculated from the standard enthalpy of formation (ΔH_f°) and standard entropy (S°)[13][14].
ΔG_f° = ΔH_f° - TΔS°
Methods like Density Functional Theory (DFT) can be used to calculate these parameters for a molecule in the gas phase. While solid-state calculations are more complex, gas-phase values provide a valuable baseline for comparing the relative stabilities of different functionalized isomers. For reference, the standard solid enthalpy of formation (Δ_fH°_solid) for terephthalic acid is approximately -815 kJ/mol[15]. The value for the phenylamino-functionalized version would be a key output of such a computational study.
Applications in Drug Development and Materials Science
The unique structure of phenylamino-functionalized terephthalic acid makes it a valuable component in several advanced applications.
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Drug Delivery Systems: The di-carboxylic acid functionality makes it an ideal organic "linker" or "strut" for building MOFs[3]. MOFs are highly porous materials being extensively investigated as nanocarriers for drugs. Their high surface area allows for significant drug loading, and the pore size can be tuned to control the release rate[5]. The amino group provides an additional site for post-synthetic modification, allowing for the attachment of targeting ligands or other functional molecules.
-
Specialty Polymers: As a monomer, it can be incorporated into polyesters or polyamides. The rigid aromatic backbone combined with the phenylamino side group could lead to polymers with high thermal stability and specific optical or electronic properties, similar to other aromatic polyimides and polyesters[16].
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Precursor for Biologically Active Molecules: Phthalimide and its derivatives, which share structural similarities, are known to possess a wide range of biological activities and are used in drug discovery[17][18]. The phenylamino-terephthalic acid scaffold could serve as a starting point for the synthesis of novel therapeutic agents.
Conclusion
Phenylamino-functionalized terephthalic acid represents a molecule with significant untapped potential. While a complete experimental thermodynamic profile is yet to be published, this guide provides the essential methodological framework for its comprehensive characterization. By employing systematic TGA and DSC analyses, researchers can elucidate the thermal stability and phase behavior that are critical for any application. These experimental results, complemented by computational predictions, will pave the way for rationally designing new materials, from advanced polymers to sophisticated drug delivery systems, ultimately enabling progress in both materials science and pharmaceutical development.
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